Bz-2'-F-dA
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Overview
Description
N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is an organic compound primarily used in biomedical research, particularly in the study of nucleic acid modifications. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but with slight modifications that can alter its biological activity. The presence of a benzoyl group at the N6 position and a fluorine atom at the 2’ position of the deoxyribose sugar distinguishes it from other nucleosides.
Mechanism of Action
Target of Action
N6-Benzoyl-2’-fluoro-2’-deoxyadenosine (N6-Bz-2’-F-dA) is primarily used in the field of biomedical research, particularly in the study of nucleic acid modification
Mode of Action
It is known that this compound can be used to modulate the expression of certain genes, such as survivin .
Biochemical Pathways
It is known that this compound plays a role in the synthesis of oligonucleotides .
Pharmacokinetics
It is known that this compound has a predicted density of 167±01 g/cm3 .
Result of Action
It is known that this compound can be used to incorporate 2-fluoro modified nucleotides into oligonucleotides, improving metabolic stability .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine typically involves a multi-step chemical process:
Fluorination Reaction: The starting material, 2’-deoxyadenosine, undergoes a fluorination reaction to introduce the fluorine atom at the 2’ position, resulting in 2’-fluoro-2’-deoxyadenosine.
Benzoylation Reaction: The 2’-fluoro-2’-deoxyadenosine is then subjected to a benzoylation reaction, where a benzoyl group is introduced at the N6 position to yield the final product, N6-Benzoyl-2’-fluoro-2’-deoxyadenosine
Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:
Optimized Reaction Conditions: Industrial synthesis optimizes reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Hydrolysis Reactions: The benzoyl group at the N6 position can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis Reactions: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis Reactions: Removal of the benzoyl group yields 2’-fluoro-2’-deoxyadenosine.
Scientific Research Applications
N6-Benzoyl-2’-fluoro-2’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the study of DNA and RNA modifications, particularly in understanding the role of modified nucleosides in genetic regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and as a reagent in various biochemical assays
Comparison with Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.
N6-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom at the 2’ position.
Uniqueness: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is unique due to the combined presence of both the benzoyl group and the fluorine atom, which imparts distinct chemical and biological properties. This dual modification allows for specific interactions with nucleic acids and enzymes, making it a valuable tool in research .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJZTLWDAQVZBU-YAMOITTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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